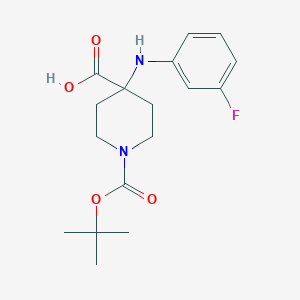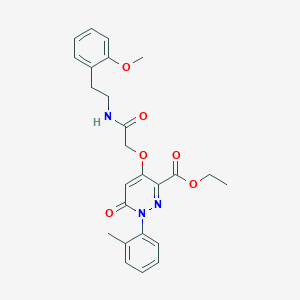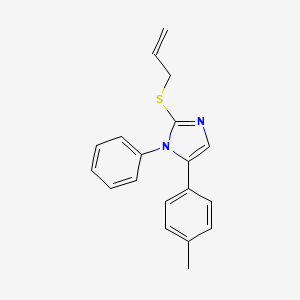![molecular formula C18H23N3O4S2 B2355080 4,7-Dimethoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole CAS No. 2415503-93-2](/img/structure/B2355080.png)
4,7-Dimethoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4,7-Dimethoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, sulfur, and nitrogen. The benzothiazole ring is substituted with methoxy groups at the 4 and 7 positions. Additionally, it has a morpholine ring attached to the 2 position, which in turn is attached to a thiomorpholine ring via a carbonyl group .
Molecular Structure Analysis
The exact molecular structure of this compound would require experimental determination methods such as X-ray crystallography for confirmation .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiazole, morpholine, and thiomorpholine rings, as well as the methoxy and carbonyl groups. For instance, the methoxy groups could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar carbonyl group and the heterocyclic rings could influence its solubility .Scientific Research Applications
Structural and Spectral Analysis
The compound 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, a Mannich base similar in structure to the specified chemical, has been structurally analyzed. It displays unique crystallographic properties, such as a specific dihedral angle between benzothiazole and morpholine planes and stabilization through weak hydrogen bonding interactions. This suggests potential applications in materials science and crystallography (Franklin et al., 2011).
Synthesis of Fluoro Substituted Sulphonamide Benzothiazole
A study on synthesizing fluoro-substituted sulphonamide benzothiazole derivatives, involving morpholine and related compounds, highlights the chemical's versatility in forming biologically active agents. The process includes reacting 3-chloro-4-fluoro aniline with other compounds, yielding derivatives with potential biodynamic properties (Jagtap et al., 2010).
Antimycobacterial Activity
Another study synthesized various derivatives of fluorinated benzothiazolo imidazole compounds, which included morpholine as a reactant. These compounds showed promising antimicrobial activities, suggesting their potential application in medical research and pharmacology (Sathe et al., 2011).
Development of Novel Selective Norepinephrine Inhibitors
Research on 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides revealed their potential as selective inhibitors of the norepinephrine transporter, indicating their significance in neurological research and therapy (O'Neill et al., 2011).
Rubber Chemicals from Cyclic Amines
A study focusing on 2-(4-morpholinodithio)benzothiazole and related compounds as curing agents in rubber chemistry demonstrates the application of this chemical class in industrial processes. This research reveals how structural variations affect the curing properties of these compounds (D'Amico & Morita, 1971).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-23-12-3-4-13(24-2)16-15(12)19-18(27-16)21-5-8-25-14(11-21)17(22)20-6-9-26-10-7-20/h3-4,14H,5-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQPEOVJEVIIPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCOC(C3)C(=O)N4CCSCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2355001.png)

![2-((2-chlorobenzyl)thio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2355003.png)


![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2355006.png)


![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2355011.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2355016.png)

![5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2355020.png)